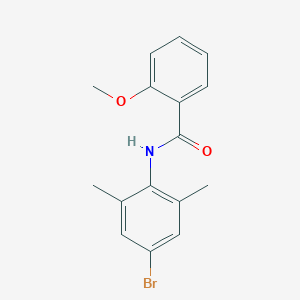![molecular formula C17H20N2O B245124 3-methyl-N-[4-(4-pyridinylmethyl)phenyl]butanamide](/img/structure/B245124.png)
3-methyl-N-[4-(4-pyridinylmethyl)phenyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-[4-(4-pyridinylmethyl)phenyl]butanamide, also known as MPB, is a chemical compound that belongs to the family of amides. It is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 3-methyl-N-[4-(4-pyridinylmethyl)phenyl]butanamide is not fully understood. However, it is believed to act through multiple pathways. 3-methyl-N-[4-(4-pyridinylmethyl)phenyl]butanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines and chemokines. 3-methyl-N-[4-(4-pyridinylmethyl)phenyl]butanamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation. 3-methyl-N-[4-(4-pyridinylmethyl)phenyl]butanamide has also been shown to modulate the activity of neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects
3-methyl-N-[4-(4-pyridinylmethyl)phenyl]butanamide has been shown to have various biochemical and physiological effects. In animal models, 3-methyl-N-[4-(4-pyridinylmethyl)phenyl]butanamide has been shown to reduce inflammation, pain sensitivity, and oxidative stress. 3-methyl-N-[4-(4-pyridinylmethyl)phenyl]butanamide has also been shown to improve learning and memory. However, the effects of 3-methyl-N-[4-(4-pyridinylmethyl)phenyl]butanamide on humans are not fully understood, and further research is needed to determine its safety and efficacy.
实验室实验的优点和局限性
One of the main advantages of using 3-methyl-N-[4-(4-pyridinylmethyl)phenyl]butanamide in lab experiments is its synthetic nature, which allows for the production of high purity and yield. 3-methyl-N-[4-(4-pyridinylmethyl)phenyl]butanamide is also relatively stable and can be stored for long periods of time. However, one of the main limitations of using 3-methyl-N-[4-(4-pyridinylmethyl)phenyl]butanamide in lab experiments is its potential toxicity, which requires careful handling and disposal.
未来方向
There are several future directions for the study of 3-methyl-N-[4-(4-pyridinylmethyl)phenyl]butanamide. One potential direction is the investigation of its potential as an anti-cancer agent. 3-methyl-N-[4-(4-pyridinylmethyl)phenyl]butanamide has been shown to inhibit the growth of cancer cells in animal models. Another potential direction is the investigation of its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 3-methyl-N-[4-(4-pyridinylmethyl)phenyl]butanamide has been shown to protect neurons from oxidative stress and apoptosis, which are key factors in the development of these diseases. Finally, the investigation of the mechanisms of action of 3-methyl-N-[4-(4-pyridinylmethyl)phenyl]butanamide is needed to fully understand its potential applications in various fields of scientific research.
合成方法
The synthesis of 3-methyl-N-[4-(4-pyridinylmethyl)phenyl]butanamide involves the reaction between 4-(4-pyridinylmethyl)benzaldehyde and 3-methylbutanoyl chloride in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is then reduced by hydrogenation to yield 3-methyl-N-[4-(4-pyridinylmethyl)phenyl]butanamide. This method of synthesis has been optimized to yield high purity and yield of 3-methyl-N-[4-(4-pyridinylmethyl)phenyl]butanamide.
科学研究应用
3-methyl-N-[4-(4-pyridinylmethyl)phenyl]butanamide has been extensively studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, 3-methyl-N-[4-(4-pyridinylmethyl)phenyl]butanamide has been investigated for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. 3-methyl-N-[4-(4-pyridinylmethyl)phenyl]butanamide has also been studied for its potential as an analgesic agent. It has been shown to reduce pain sensitivity in animal models.
In the field of neuroscience, 3-methyl-N-[4-(4-pyridinylmethyl)phenyl]butanamide has been investigated for its potential as a neuroprotective agent. It has been shown to protect neurons from oxidative stress and apoptosis, thereby reducing the risk of neurodegenerative diseases. 3-methyl-N-[4-(4-pyridinylmethyl)phenyl]butanamide has also been studied for its potential as a cognitive enhancer. It has been shown to improve learning and memory in animal models.
属性
分子式 |
C17H20N2O |
|---|---|
分子量 |
268.35 g/mol |
IUPAC 名称 |
3-methyl-N-[4-(pyridin-4-ylmethyl)phenyl]butanamide |
InChI |
InChI=1S/C17H20N2O/c1-13(2)11-17(20)19-16-5-3-14(4-6-16)12-15-7-9-18-10-8-15/h3-10,13H,11-12H2,1-2H3,(H,19,20) |
InChI 键 |
GZPLRDFDZXWARA-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)CC2=CC=NC=C2 |
规范 SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)CC2=CC=NC=C2 |
溶解度 |
40.3 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B245043.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]benzenesulfonamide](/img/structure/B245048.png)

![5-bromo-N-[3-(butanoylamino)phenyl]-2-methoxybenzamide](/img/structure/B245051.png)
![N-[3-(benzoylamino)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B245053.png)
![N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-methylbenzamide](/img/structure/B245056.png)
![N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-fluorobenzamide](/img/structure/B245057.png)
![N-[3-(benzoylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B245059.png)
![N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B245061.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B245062.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenoxyacetamide](/img/structure/B245063.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-chloro-4-ethoxybenzamide](/img/structure/B245064.png)
![N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-(4-ethylphenoxy)acetamide](/img/structure/B245065.png)